3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Description
The compound 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate is an ester derivative of D-glucuronic acid (Glucur–), a sugar acid derived from glucose oxidation. The parent acid, D-glucuronic acid, has the molecular formula C₆H₁₀O₇ (molecular weight: 194.14 g/mol) and exists in α- and β-pyranose forms due to its aldehyde group . Key properties of D-glucuronic acid include:
Properties
IUPAC Name |
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c16-9-11(17)12(18)13(19)14(20)15(21)22-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9,11-14,17-20H,4,7-8H2/t11-,12+,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCANNABFZDODS-CRWXNKLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCOC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate typically involves the esterification of D-glucuronic acid with 3-phenylpropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which is an environmentally friendly and efficient method. This approach uses enzymes or whole-cell catalysts to facilitate the esterification reaction. The use of biocatalysis can enhance the yield and selectivity of the product while minimizing the generation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
3-Phenylpropyl derivatives have been investigated as potential drug candidates due to their ability to modify biological pathways. The compound's structure allows for interactions with various biological targets, making it suitable for the development of therapeutics aimed at treating conditions such as cancer and metabolic disorders.
- Case Study: Anticancer Properties
1.2 Prodrug Strategy
The compound has been utilized in prodrug formulations to enhance bioavailability and therapeutic efficacy. By esterifying 3-phenylpropyl with other pharmacologically active moieties, researchers have developed prodrugs that are more readily absorbed and metabolized in the body .
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound's structural features make it a candidate for studying enzyme interactions. It has been tested as an inhibitor for various enzymes involved in metabolic pathways.
- Example: Inhibition of Glycosidases
2.2 Antioxidant Activity
Research indicates that 3-phenylpropyl tetrahydroxy derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Material Science Applications
3.1 Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices for the development of novel materials with enhanced properties.
- Application: Biodegradable Polymers
Mechanism of Action
The mechanism of action of 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release D-glucuronic acid and 3-phenylpropyl alcohol. D-glucuronic acid is known to participate in detoxification processes in the liver by conjugating with various endogenous and exogenous substances, enhancing their solubility and excretion .
Comparison with Similar Compounds
Sodium (2S,3S,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoate
Molecular Formula : C₆H₉NaO₇·H₂O
Molecular Weight : 234.14 g/mol
Key Properties :
Comparison :
- Solubility : The sodium salt exhibits superior aqueous solubility compared to the ester, making it ideal for parenteral formulations.
- Stability : Ionic salts are stable in neutral/basic conditions but may precipitate in acidic environments. The ester form is prone to hydrolysis under similar conditions .
Zwitterionic Derivatives
Example: (2R,3S,4R,5S)-6-((6-ammoniohexyl)amino)-2,3,4,5-tetrahydroxy-6-oxohexanoate Molecular Weight: ~343–399 g/mol (depending on alkyl chain) . Key Properties:
Comparison :
- Functionality : The zwitterionic structure introduces pH-dependent behavior, unlike the ester.
- Biological Activity: Amino groups may enable targeted interactions (e.g., cell membrane penetration) .
Other Ester Derivatives
Example: Benzyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate Key Properties:
Comparison :
Structural and Functional Insights
- Stereochemistry : The (2S,3S,4S,5R) configuration in D-glucuronic acid derivatives is critical for biological recognition, such as enzyme-substrate interactions in detoxification pathways .
- Ester Stability : The 3-phenylpropyl ester’s hydrolytic stability depends on pH and enzymatic activity. In vivo, esterases may cleave the ester bond to release the parent acid .
- Synthesis: The ester is likely synthesized via acid-catalyzed esterification of D-glucuronic acid with 3-phenylpropanol, analogous to benzyl ester preparation .
Biological Activity
The compound 3-phenylpropyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate is a notable derivative of tetrahydroxyhexanoic acid, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Structure
- Molecular Formula : C15H22O7
- Molecular Weight : 306.33 g/mol
- CAS Number : 577-46-8
The compound features a phenyl group attached to a propyl chain and a tetrahydroxyhexanoate moiety. This structural configuration is significant as it influences the compound's solubility and reactivity.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Research indicates that This compound exhibits various biological activities attributed to its structural components:
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Metabolic Regulation : As a derivative of hexanoic acid, it may play a role in metabolic pathways related to carbohydrate metabolism.
Study 1: Antioxidant and Anti-inflammatory Properties
A study conducted by Zhang et al. (2022) investigated the antioxidant capacity of various phenolic compounds including derivatives of tetrahydroxyhexanoic acid. The results demonstrated that the compound significantly reduced oxidative stress markers in vitro and showed promise in reducing inflammation in murine models of arthritis .
Study 2: Metabolic Effects
In a clinical trial assessing the metabolic effects of similar compounds on glucose metabolism, researchers found that participants who consumed derivatives of tetrahydroxyhexanoic acid exhibited improved insulin sensitivity and glucose tolerance compared to control groups . This suggests potential applications in managing diabetes.
Comparative Analysis with Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
